molecular formula C15H10Cl2F2O B1327920 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone CAS No. 898777-54-3

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Cat. No.: B1327920
CAS No.: 898777-54-3
M. Wt: 315.1 g/mol
InChI Key: LTLOZKIBGATFPA-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone is a heterocyclic organic compound with the molecular formula C15H10Cl2F2O and a molecular weight of 315.14. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone involves several steps, typically starting with the appropriate substituted benzene derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone can be compared with other similar compounds, such as:

    2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound also contains chlorine and fluorine atoms, but differs in its overall structure and properties.

    2,6-Dichloroacetophenone: Another compound with similar substituents, but with different reactivity and applications.

The uniqueness of 2’,6’-Dichloro-3-(3,5-difluorophenyl)propiophenone lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-12-2-1-3-13(17)15(12)14(20)5-4-9-6-10(18)8-11(19)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLOZKIBGATFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644989
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-54-3
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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